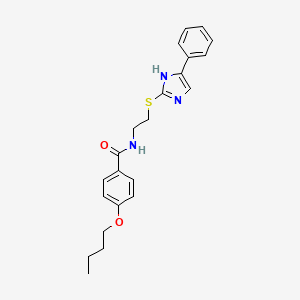

4-butoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-2-3-14-27-19-11-9-18(10-12-19)21(26)23-13-15-28-22-24-16-20(25-22)17-7-5-4-6-8-17/h4-12,16H,2-3,13-15H2,1H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJUKOIDNBMJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound 4-butoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is currently unknown. It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Mode of Action

Imidazole derivatives are known to interact with various targets in the body due to their broad range of chemical and biological properties. The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to show two equivalent tautomeric forms, which could potentially interact with different targets.

Biochemical Pathways

Given the wide range of activities associated with imidazole derivatives, it is likely that multiple pathways could be affected.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives have been reported to show a variety of biological activities, suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level.

Biological Activity

4-butoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a butoxy group, an imidazole moiety, and a benzamide functionality. Its molecular formula is , with a molecular weight of approximately 395.5 g/mol. This compound has garnered attention in various biological studies due to its potential pharmacological activities.

Chemical Structure

The structural components of 4-butoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide include:

- A butoxy group that enhances solubility.

- An imidazole ring , often linked to diverse pharmacological activities.

- A benzamide core , which is a common scaffold in medicinal chemistry.

Pharmacological Properties

Compounds containing imidazole rings are frequently associated with a range of pharmacological activities, including:

- Antimicrobial : The imidazole moiety can interact with microbial enzymes, potentially inhibiting their function.

- Anticancer : Similar compounds have shown efficacy in targeting various cancer cell lines, including those resistant to traditional therapies .

The mechanism of action for 4-butoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is thought to involve:

- Binding to Enzymatic Targets : The imidazole ring may chelate metal ions or bind to active sites on enzymes, inhibiting their activity.

- Modulation of Protein Interactions : The benzamide core can interact with various proteins or receptors, influencing their biological functions.

Comparative Analysis with Similar Compounds

A comparison of 4-butoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide with structurally similar compounds reveals unique features that may enhance its biological activity:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-benzylimidazole | Structure | Lacks the butoxy group; used in similar biological studies |

| Phenylthioacetamide | Structure | Contains a thioether; potential antimicrobial activity |

| 4-methoxy-N-(2-(phenylthio)ethyl)benzamide | Structure | Similar benzamide structure; different substituents |

The unique combination of the butoxy group and the imidazole ring in this compound distinguishes it from others, potentially enhancing its solubility and bioavailability compared to similar compounds lacking such modifications.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of related compounds in various settings:

- Antimicrobial Studies : Derivatives containing imidazole rings have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .

- Anticancer Activity : Research indicates that benzamide derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving downregulation of key proteins associated with tumor growth and survival .

Scientific Research Applications

4-butoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound with a complex structure that includes a butoxy group, an imidazole moiety, and a benzamide functionality. Its molecular formula is , and it has a molecular weight of approximately 395.5 g/mol. The compound also features a phenyl group attached to the imidazole ring, which may contribute to its biological activity. Imidazole rings are often associated with diverse pharmacological activities.

Pharmaceuticals and Research

The applications of 4-butoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide are primarily in pharmaceuticals and research. It has shown promise in various biological studies. Interaction studies focus on its binding affinity to various biological targets. The unique combination of the butoxy group and the imidazole ring in 4-butoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide distinguishes it from other similar compounds, potentially enhancing its solubility and bioavailability compared to others lacking such modifications.

Potential Biological Activities

4-butoxy-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide has been investigated for its potential biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Key Observations:

Substituent Effects on Lipophilicity :

- The 4-butoxyphenyl group in the target compound likely enhances lipophilicity compared to polar groups like the 2,4-dinitrophenyl in W1 or ester-containing derivatives (e.g., 8b–c in ) . This could improve blood-brain barrier penetration or cellular uptake.

- Conversely, electron-withdrawing groups (e.g., nitro in W1) may reduce metabolic stability but increase electrophilic reactivity for target binding .

Linker Flexibility and Heterocyclic Diversity :

- The ethyl-thioether linker in the target compound offers moderate flexibility compared to the rigid acetamido spacer in W1 or the fused thiadiazole-pyridine system in 8a . Flexible linkers may accommodate diverse binding pockets.

- The 5-phenylimidazole moiety provides a planar aromatic system for π-π stacking, distinct from the triazole-thiazole systems in 9a–9e or thiazolylmethylthio groups in derivatives .

Synthetic Routes :

- Thioether formation (as in the target compound) often employs Na₂S₂O₅ or similar agents in DMF (e.g., ) , while triazole-thiazole hybrids (9a–9e) use click chemistry with Cu(I) catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.